N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine
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Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . The reaction conditions include:
Reagents: 3-nitro-N-ethylcarbazole, sodium sulfide
Solvents: Methanol, chloroform
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reduction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium sulfide, lithium aluminum hydride
Solvents: Methanol, chloroform, ethanol
Major products formed from these reactions include various carbazole derivatives and substituted amines .
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine can be compared with other similar compounds such as:
3-Amino-9-ethylcarbazole: Similar structure but lacks the adamantan-1-amine moiety.
9-Ethylcarbazol-3-ylamine: Another similar compound with slight structural differences.
3-Bromo-9-ethylcarbazole: Contains a bromine atom instead of the adamantan-1-amine group.
The uniqueness of this compound lies in its combination of the carbazole and adamantane structures, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]adamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2/c1-2-27-23-6-4-3-5-21(23)22-12-17(7-8-24(22)27)16-26-25-13-18-9-19(14-25)11-20(10-18)15-25/h3-8,12,18-20,26H,2,9-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKKRUVOOZXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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